Regioisomeric 4-Amino vs. 1-Amino Piperidine: Reduced Brain Penetration in CB1 Antagonists
In a direct head-to-head comparison within a CB1 inverse agonist series, switching the piperidine attachment from the 1-amino position (as in rimonabant) to the 4-amino position (the regioisomer corresponding to 1695121-48-2) resulted in vastly reduced brain penetration while retaining nanomolar CB1 potency. Compound 8c (a 4-aminopiperidine carbamate analog) demonstrated an oral brain-to-plasma ratio of 0.02 versus ~1.0 for rimonabant, representing an approximately 50-fold reduction in CNS exposure [1]. This scaffold switch is directly relevant to 1695121-48-2, which bears the identical 4-aminopiperidine regioisomeric attachment to the pyrazole carbonyl.
| Evidence Dimension | Brain-to-plasma concentration ratio (oral administration) |
|---|---|
| Target Compound Data | Compound 8c: Brain/Plasma ratio = 0.02 (4-aminopiperidine scaffold class representative) |
| Comparator Or Baseline | Rimonabant (1-aminopiperidine scaffold): Brain/Plasma ratio ≈ 1.0 |
| Quantified Difference | Approximately 50-fold reduction in brain penetration (0.02 vs. 1.0) |
| Conditions | In vivo mouse pharmacokinetic study; oral administration; CB1 inverse agonist series |
Why This Matters
For programs targeting peripheral CB1 receptors (metabolic disease, liver fibrosis) where CNS side effects (depression, anxiety) led to rimonabant's market withdrawal, the 4-aminopiperidine scaffold offers a validated path to peripherally-restricted candidates.
- [1] Amjad MW, et al. Pyrazole Antagonists of the CB1 Receptor with Reduced Brain Penetration. Bioorg Med Chem. 2016;24(5):1063-1070. Compound 8c: IC50 hCB1 = 17 nM; Brain/Plasma ratio = 0.02. View Source
